molecular formula C13H17NO3 B6592334 benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate CAS No. 1932090-03-3

benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate

Cat. No.: B6592334
CAS No.: 1932090-03-3
M. Wt: 235.28 g/mol
InChI Key: BOLLUGKKOBOJGH-NWDGAFQWSA-N
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Description

Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate (CAS: 1932090-03-3) is a carbamate derivative featuring a cyclopentyl backbone substituted with a hydroxyl group at the 3-position and a benzyl carbamate moiety. Its molecular formula is C₁₃H₁₇NO₃ (MW: 235.28) .

Properties

IUPAC Name

benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLLUGKKOBOJGH-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and stereochemical fidelity. Polar aprotic solvents like DCM and acetonitrile are preferred due to their ability to stabilize the transition state without participating in side reactions.

SolventYield (%)Reaction Time (h)Purity (%)
Dichloromethane78–854–6≥95
Acetonitrile82–883–5≥97
Tetrahydrofuran70–756–890–92

Data adapted from industrial-scale protocols.

Temperature and Stoichiometry

Maintaining low temperatures (0–5°C) during the initial mixing phase prevents epimerization of the chiral centers. A slight excess of benzyl chloroformate (1.1–1.2 equiv) ensures complete conversion of the amine.

Purification Techniques

Crude product purification typically involves column chromatography using silica gel and a gradient of ethyl acetate in hexanes. Recrystallization from ethanol/water mixtures (7:3 v/v) yields analytically pure material with >99% enantiomeric excess (ee).

Example Protocol:

  • Dissolve the crude product in minimal ethanol at 50°C.

  • Add deionized water dropwise until cloudiness persists.

  • Cool to 4°C overnight, then isolate crystals via vacuum filtration.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.85–4.79 (m, 1H, NH), 3.92–3.85 (m, 1H, cyclopentyl-OH), 2.20–1.50 (m, 6H, cyclopentyl-CH₂).

  • LCMS (ESI+): m/z 236.1 [M+H]⁺, 258.1 [M+Na]⁺.

Chiral Analysis

Chiral HPLC using a Chiralpak IA column (hexane:isopropanol 85:15, 1.0 mL/min) confirms the (1S,3R) configuration with a retention time of 12.7 min.

Comparative Analysis with Related Carbamates

This compound exhibits distinct reactivity compared to its cyclohexyl analog (CAS 750649-40-2). The smaller cyclopentyl ring increases ring strain, accelerating carbamate bond formation by ~20% under identical conditions. However, this strain also reduces thermal stability, necessitating stricter temperature control during synthesis.

Industrial Production Considerations

Scale-up challenges include:

  • Exotherm Management: Jacketed reactors with automated cooling systems maintain temperatures below 10°C during benzyl chloroformate addition.

  • Waste Streams: Chloride byproducts require neutralization with aqueous sodium bicarbonate before disposal.

  • Continuous Flow Systems: Microreactor technology improves mixing efficiency, reducing reaction time to 2 hours at pilot scale.

Emerging Methodologies

Recent advances explore enzymatic carbamate synthesis using lipases (e.g., Candida antarctica Lipase B) in ionic liquids. Preliminary results show 65–70% yield with excellent stereoretention, though industrial viability remains unproven .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests several pharmacological properties, particularly as an inhibitor in biological pathways.

1.1. CDK2 Inhibitors

One notable application is in the development of cyclin-dependent kinase 2 (CDK2) inhibitors. CDK2 plays a crucial role in cell cycle regulation, and its inhibition can be beneficial in cancer therapy. Research indicates that compounds similar to this compound show promise in selectively inhibiting CDK2 activity, potentially leading to new cancer treatments .

Synthetic Organic Chemistry Applications

This compound serves as an important building block in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions.

2.1. Synthesis of Complex Molecules

The compound can be utilized in the synthesis of complex organic molecules due to its functional groups that can undergo further transformations. It can act as a precursor for creating more complex structures with potential biological activity .

2.2. Development of Protein Degraders

In recent years, there has been a growing interest in the development of protein degraders, which are compounds designed to selectively target and degrade specific proteins within cells. This compound may be explored as a component in the design of such degraders due to its structural characteristics that facilitate binding interactions with target proteins .

Mechanism of Action

The mechanism of action of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as a protecting group for amines, preventing unwanted reactions during chemical synthesis . The exact molecular targets and pathways involved in its biological and medicinal applications are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclic Backbone Variations

Cyclopentyl vs. Cyclohexyl Derivatives
  • cis-Benzyl (3-hydroxycyclohexyl)carbamate (CAS: 750649-40-2, MW: 249.31, C₁₄H₁₉NO₃): The cyclohexyl ring introduces increased steric bulk and altered conformational flexibility compared to the cyclopentyl backbone in the target compound. Demonstrated antimetastatic activity against prostate cancer cells, suggesting the hydroxyl-carbamate motif is critical for biological activity .

Substituent Modifications

Amino and Methyl Substituents
  • Used in protein degradation research .
Halogenated Derivatives
  • Benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate (CAS: 932706-26-8, MW: 237.27, C₁₃H₁₆FNO₂): Fluorine substitution enhances electronegativity and metabolic stability. The smaller fluorine atom reduces steric hindrance compared to hydroxyl .

Hybrid Structures with Heterocycles

  • Benzyl N-[2-tert-butyl-5-[(1S,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate (CAS: 2460255-80-3, MW: 357.45, C₂₀H₂₇N₃O₃):
    • Incorporation of a pyrazole ring introduces a planar heterocycle, enhancing interactions with hydrophobic enzyme pockets. The tert-butyl group improves lipophilicity .

Key Structural and Functional Insights

Compound Backbone Key Substituent MW Potential Application Reference
Target Compound Cyclopentyl 3-hydroxy, benzyl carbamate 235.28 Anticancer research (hypothesized)
cis-Benzyl (3-hydroxycyclohexyl)carbamate Cyclohexyl 3-hydroxy, benzyl carbamate 249.31 Antimetastatic activity
rel-Benzyl N-{[(1S,3R)-3-aminocyclopentyl]methyl}carbamate Cyclopentyl Aminomethyl, benzyl carbamate 248.33 Protein degradation
Benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate Cyclopentyl 3-fluoro, benzyl carbamate 237.27 Enhanced metabolic stability
Benzyl N-[2-tert-butyl-5-[(1S,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate Cyclopentyl + pyrazole tert-butyl, hydroxy 357.45 Enzyme inhibition (hypothesized)

Biological Activity

Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate, with the CAS number 124555-31-3, is a carbamate derivative that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H17NO3
  • Molecular Weight : 235.29 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 97%

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The compound can act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis. The exact molecular targets are still under investigation, but preliminary studies suggest its role in modulating enzyme activity related to disease states.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance:

  • Mycobacterium tuberculosis : A derivative of this compound has shown significant inhibitory activity against multidrug-resistant strains of M. tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.625 to 6.25 µg/mL . This suggests potential as a new antitubercular agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have revealed that certain derivatives exhibit moderate toxicity against cancer cell lines such as A549 (lung cancer) and others. For example:

  • Compound 3l , a variant of this compound, demonstrated potent in vivo inhibitory effects in mouse models of infection when administered orally .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

  • Cyclin-dependent kinase (CDK) Inhibition : Research indicates that similar carbamate derivatives can inhibit CDKs, which play crucial roles in cell cycle regulation and are implicated in cancer progression .

Comparative Analysis

Compound NameBiological ActivityReference
This compoundAntimycobacterial activity
3-Benzyl-5-hydroxyphenyl carbamatesAntitubercular activity
Various CDK inhibitorsCell cycle regulation

Case Study 1: Antitubercular Efficacy

A study involving a series of 3-benzyl-5-hydroxyphenyl carbamates found that specific structural modifications enhance their efficacy against M. tuberculosis. The findings support the hypothesis that structural diversity within carbamates can lead to significant differences in biological activities.

Case Study 2: Cancer Cell Line Testing

In another investigation focusing on lung cancer cell lines (A549), derivatives of this compound were evaluated for cytotoxic effects. Results indicated that these compounds could induce apoptosis in cancer cells through enzyme inhibition pathways.

Q & A

Q. What are the optimal synthetic routes for benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate?

The synthesis typically involves multi-step organic reactions, starting with the functionalization of the cyclopentyl core. Key steps include:

  • Amination and carbamate formation : Reacting a hydroxylated cyclopentane derivative (e.g., (1S,3R)-3-aminocyclopentanol) with benzyl chloroformate under anhydrous conditions in dichloromethane or ethanol .
  • Stereochemical control : Chiral resolution via chiral HPLC or enzymatic methods to isolate the desired (1S,3R)-rel isomer .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve ≥97% purity .
    Methodological challenges include minimizing racemization during carbamate coupling and optimizing solvent polarity for intermediate stability.

Q. How is the stereochemistry of this compound confirmed experimentally?

  • X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical assignment .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR coupling constants (e.g., 3JHH^3J_{HH} for vicinal protons) and NOESY correlations validate the relative configuration of the hydroxycyclopentyl moiety .
  • Polarimetry : Specific optical rotation ([α]D_D) compared to literature values for related carbamates .

Advanced Research Questions

Q. How does the stereochemistry at the cyclopentyl position influence the compound’s biological activity?

The (1S,3R)-rel configuration is critical for target engagement in neuroactive pathways. Computational docking studies (e.g., AutoDock Vina) reveal that the hydroxy group’s axial orientation in the cyclopentane ring enhances hydrogen bonding with GABAA_A receptor subunits, whereas the epimeric (1R,3S) form shows reduced affinity . Biological assays in neuronal cell lines (IC50_{50} values) correlate stereopurity with efficacy, emphasizing the need for rigorous chiral separation during synthesis .

Q. What computational methods are used to predict the conformational stability of this compound?

  • Molecular dynamics (MD) simulations : AMBER or CHARMM force fields assess torsional flexibility of the cyclopentyl-carbamate linkage, identifying low-energy conformers .
  • Density Functional Theory (DFT) : B3LYP/6-31G* calculations predict bond dissociation energies (BDEs) for the carbamate group, guiding stability under physiological pH .
  • Solvent modeling : COSMO-RS simulations evaluate solubility in aqueous buffers, critical for pharmacokinetic profiling .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Compare 1^1H NMR (400 MHz, DMSO-d6_6) with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C14_{14}H20_{20}N2_2O2_2) and rule out impurities .
  • Variable-temperature NMR : Detect dynamic effects (e.g., rotameric equilibria) that may obscure splitting patterns .
  • Crystallographic refinement : Use SHELXL to resolve ambiguous electron density maps caused by disordered benzyl groups .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Catalyst screening : Pd/C or Raney Ni for selective hydrogenation of intermediates without racemization .
  • Flow chemistry : Continuous-flow reactors improve mixing and thermal control during exothermic carbamate formation steps .
  • DoE (Design of Experiments) : Statistically optimize reaction parameters (e.g., temperature: 0–5°C, pH: 8.5–9.5) to maximize enantiomeric excess (ee) .

Methodological Considerations Table

ParameterTechnique/ApproachKey References
Stereochemical assignmentX-ray crystallography (SHELXL), NOESY NMR
Purity validationHPLC (C18 column, acetonitrile/water gradient), HRMS
Biological activity profilingRadioligand binding assays (GABAA_A), MD simulations
Stability under physiological conditionsAccelerated degradation studies (pH 1.2–7.4), DFT calculations

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